

Ilicicolin H: A Potent Antifungal Agent Targeting Mitochondrial Respiration

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Compound of Interest

Compound Name: *Ilicicolin C*

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An In-depth Technical Guide on its Discovery, Natural Sources, and Mechanism of Action

This technical guide provides a comprehensive overview of Ilicicolin H, a potent natural product with significant antifungal activity. It is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents. This document details its discovery, natural origins, mechanism of action, and key quantitative data, presented in a clear and accessible format.

Discovery and Natural Sources

Ilicicolin H was first reported in 1971, isolated from the mycelium of the imperfect fungus *Cylindrocladium ilicicola*[1]. Initially, it showed only weak antibiotic activity against *Bacillus anthracis*[1]. Later, it was also isolated from *Gliocadium roseum* and identified as a potent and broad-spectrum antifungal agent through screening of natural product extracts against *Candida albicans*[1][2]. More recently, the biosynthetic gene cluster for ilicicolins has been activated in *Trichoderma reesei*, leading to the production of Ilicicolin H and the discovery of a novel analog, Ilicicolin K[3][4][5][6].

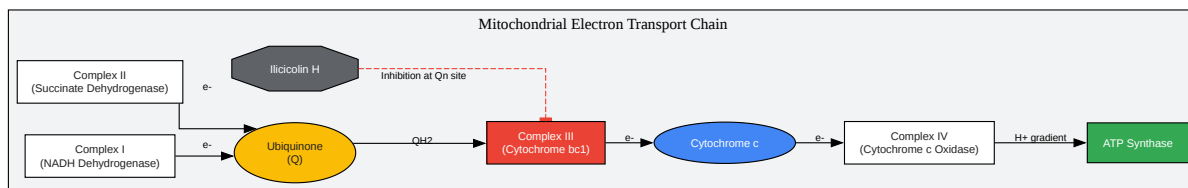
Biological Activity and Mechanism of Action

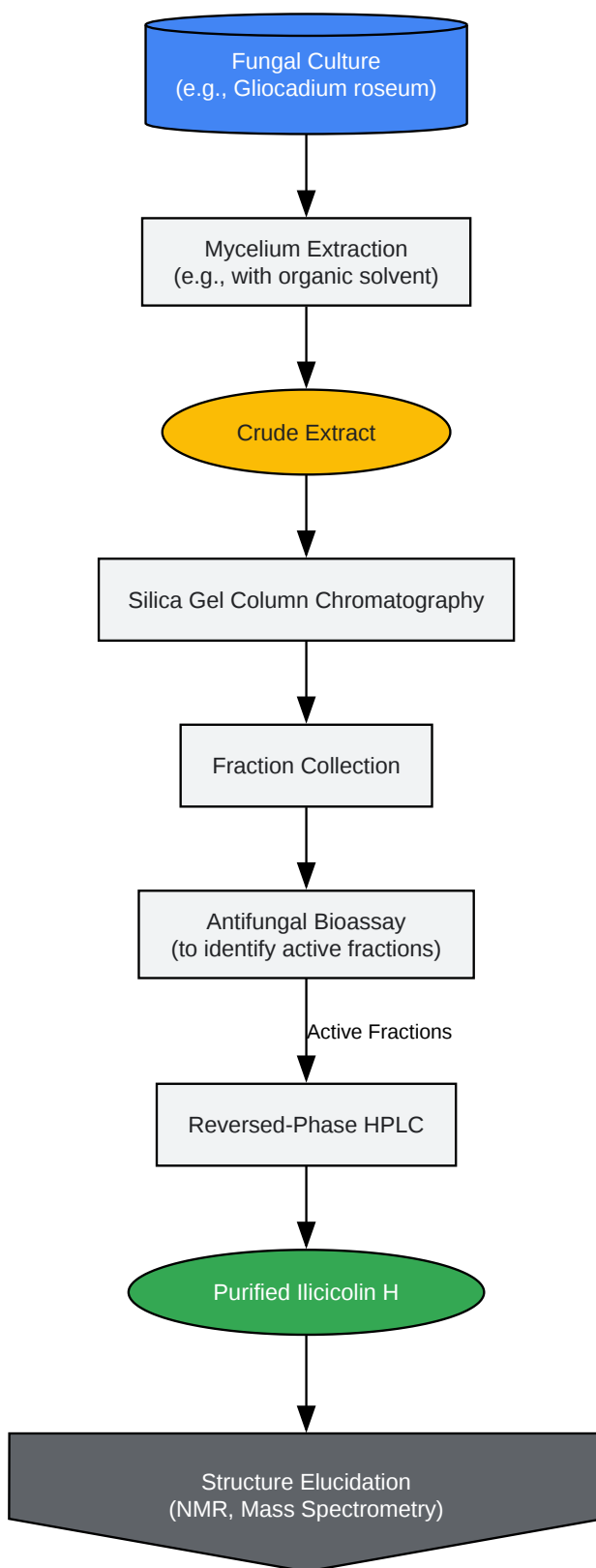
Ilicicolin H exhibits potent and broad-spectrum antifungal activity against a range of pathogenic fungi, including *Candida* spp., *Aspergillus fumigatus*, and *Cryptococcus* spp.[1][2][7][8]. Its mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex

(also known as complex III) in the electron transport chain[1][2][6][7][8][9][10]. This inhibition disrupts mitochondrial respiration, a critical process for fungal cell viability[1][9].

Ilicicolin H demonstrates high selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater inhibition of the fungal enzyme compared to the rat liver equivalent[1][2][7][8]. It binds to the Qn site of the cytochrome bc1 complex, a different binding site than that of the well-known inhibitor antimycin, although their effects on electron transfer are similar[9]. This targeted action on a crucial fungal metabolic pathway, coupled with its selectivity, makes Ilicicolin H a promising candidate for antifungal drug development.

Signaling Pathway Diagram





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